N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound belongs to a class of chromeno[2,3-d]pyrimidine derivatives characterized by a sulfanyl acetamide side chain. Its structure includes a chromenopyrimidine core substituted with a 4-methoxyphenyl group at position 2, a methyl group at position 9, and an N-linked 3,4-dimethylphenyl acetamide moiety. The sulfanyl (-S-) bridge connects the acetamide to the chromenopyrimidine system.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-17-8-11-22(14-19(17)3)30-25(33)16-36-29-24-15-21-7-5-6-18(2)26(21)35-28(24)31-27(32-29)20-9-12-23(34-4)13-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOPILVWEHZDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Common reagents used in these steps include aromatic aldehydes, amines, and thiols, under conditions such as refluxing in organic solvents and the use of catalysts like acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be studied through in vitro and in vivo experiments.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer or infectious diseases.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied and could involve inhibition or activation of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
All analogs share a chromeno[2,3-d]pyrimidin-4-yl scaffold with a sulfanyl acetamide substituent. Key variations lie in the substituents at positions 2 and 9 of the chromenopyrimidine core and the aryl group on the acetamide side chain.
Table 1: Substituent Comparison
Physicochemical and Computed Properties
Substituents significantly influence molecular weight, lipophilicity (LogP), and polarity.
Table 2: Property Comparison
Key Observations:
- Lipophilicity (LogP): The target compound’s 4-methoxyphenyl group reduces LogP compared to the 4-methylphenyl substituent in (methoxy is more polar than methyl). However, its 3,4-dimethylphenyl acetamide increases hydrophobicity relative to ’s 4-methylphenyl group.
- Metabolic Stability: Ethoxy () and methoxy (target) groups may undergo oxidative metabolism, whereas methyl or chloro substituents () are more metabolically stable .
Implications for Structure-Activity Relationships (SAR)
- 4-methylphenyl () or phenyl ().
- Position 9 Substitutions:
- Acetamide Aryl Groups: 3,4-Dimethylphenyl (target): High hydrophobicity; may improve target binding in lipophilic environments.
Crystallographic and Validation Considerations
The structural determination of such compounds relies on tools like SHELX and WinGX for refinement and validation. Accurate confirmation of substituent positions (e.g., methoxy vs. methyl) is critical for SAR studies, as misassignment could lead to erroneous activity interpretations .
Biological Activity
N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a chromeno-pyrimidine core and a sulfanyl acetamide moiety. The molecular formula is , with a molecular weight of approximately 497.61 g/mol. The structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer activity. For example, compounds with chromeno-pyrimidine frameworks have shown to inhibit cancer cell proliferation through various mechanisms including:
- Induction of Apoptosis : Compounds similar to this compound have been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies demonstrate that these compounds can cause cell cycle arrest at specific phases, preventing cancer cell division and growth.
Antimicrobial Activity
Research has suggested that compounds containing sulfanyl groups exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance this activity by improving solubility and bioavailability.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
These values suggest that the compound exhibits promising anticancer activity across different types of cancer cells.
Case Studies
A notable case study involved the use of related chromeno-pyrimidine compounds in treating resistant cancer strains. The study highlighted:
- Enhanced Efficacy : The compound demonstrated increased efficacy against multi-drug resistant cancer cells compared to standard chemotherapeutics.
- Synergistic Effects : When combined with established drugs like doxorubicin, the compound showed synergistic effects, enhancing overall treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
